(E)-3-Benzylidene-4-tosyltetrahydrofuran (E)-3-Benzylidene-4-tosyltetrahydrofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC17291932
InChI: InChI=1S/C18H18O3S/c1-14-7-9-17(10-8-14)22(19,20)18-13-21-12-16(18)11-15-5-3-2-4-6-15/h2-11,18H,12-13H2,1H3/b16-11+
SMILES:
Molecular Formula: C18H18O3S
Molecular Weight: 314.4 g/mol

(E)-3-Benzylidene-4-tosyltetrahydrofuran

CAS No.:

Cat. No.: VC17291932

Molecular Formula: C18H18O3S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-Benzylidene-4-tosyltetrahydrofuran -

Specification

Molecular Formula C18H18O3S
Molecular Weight 314.4 g/mol
IUPAC Name (3E)-3-benzylidene-4-(4-methylphenyl)sulfonyloxolane
Standard InChI InChI=1S/C18H18O3S/c1-14-7-9-17(10-8-14)22(19,20)18-13-21-12-16(18)11-15-5-3-2-4-6-15/h2-11,18H,12-13H2,1H3/b16-11+
Standard InChI Key OVVAPWRAECLDDO-LFIBNONCSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)C\2COC/C2=C\C3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C2COCC2=CC3=CC=CC=C3

Introduction

Synthesis and Optimization Strategies

Classical Synthetic Routes

The synthesis of (E)-3-Benzylidene-4-tosyltetrahydrofuran typically involves condensation reactions between aldehydes or ketones and nucleophilic partners. Acid- or base-catalyzed methods are commonly employed, with the tosyl group introduced via sulfonation reactions. For example, reacting 4-hydroxy tetrahydrofuran derivatives with p-toluenesulfonyl chloride under basic conditions yields the tosylated intermediate, which subsequently undergoes benzylidene incorporation through aldol-like condensation.

Photochemical Advancements

Recent advancements leverage photochemical activation for efficient synthesis. A study demonstrated that N-tosylhydrazones, when irradiated with 390 nm light in the presence of potassium tert-butoxide (KOtBu) and methanol, undergo borylation to form benzyl boronates . While this method was applied to hydrazones, analogous conditions could be adapted for (E)-3-Benzylidene-4-tosyltetrahydrofuran synthesis, given the structural similarity of the tosyl group. Key optimized parameters include:

Table 1: Reaction Conditions for Photochemical Borylation

ParameterOptimal ValueImpact on Yield
Light Source40 W Kessil lamp (390 nm)Essential (>90% yield loss without light)
SolventTolueneMaximizes solubility and reaction efficiency
BaseKOtBu (2.0 equiv)Critical for deprotonation
AdditiveMeOH (3.0 equiv)Enhances reaction rate

Structural and Spectroscopic Characterization

Molecular Architecture

The compound’s molecular formula is inferred as C₁₈H₁₈O₃S, derived from the tetrahydrofuran backbone (C₄H₇O), benzylidene (C₇H₅), and tosyl (C₇H₇SO₂) groups. X-ray crystallography of related compounds, such as (E)-3-Benzylidenedihydrofuran-2(3H)-one (PubChem CID: 914711), reveals a planar benzylidene moiety conjugated with the lactone ring, suggesting similar geometry for the target molecule .

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of tosyl), ~1600 cm⁻¹ (C=C aromatic), and ~1150 cm⁻¹ (S=O) confirm functional groups.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), methyl protons of the tosyl group (δ 2.4 ppm), and tetrahydrofuryl protons (δ 3.5–4.5 ppm) .

    • ¹³C NMR: Carbonyl carbons (δ ~165 ppm), aromatic carbons (δ 125–140 ppm), and sulfonyl carbons (δ ~145 ppm) .

Reactivity and Mechanistic Insights

Electrophilic and Nucleophilic Pathways

The tosyl group acts as a strong electron-withdrawing group, activating the tetrahydrofuran ring toward nucleophilic attack. Conversely, the benzylidene moiety participates in electrophilic additions and cycloadditions. For instance, in Diels-Alder reactions, the benzylidene double bond serves as a dienophile, enabling access to polycyclic structures.

Photochemical Transformations

Under UV light, the compound may undergo [2+2] cycloadditions or isomerization. A study on N-tosylhydrazones demonstrated that light-induced radical pathways facilitate C–B bond formation, a mechanism potentially applicable to (E)-3-Benzylidene-4-tosyltetrahydrofuran .

Proposed Mechanism for Photoinduced Reactions:

  • Photoexcitation: Light absorption generates a radical intermediate.

  • Borylation: Reaction with diboron reagents (e.g., B₂pin₂) forms benzyl boronates.

  • Quenching: Methanol protonates the intermediate, yielding the final product .

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